(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]
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Overview
Description
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] is an organophosphorus compound that features a propane backbone with two di(propan-2-yl)phosphane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] typically involves the reaction of propane-1,2-diol with di(propan-2-yl)phosphane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphane groups. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.
Substitution: The hydrogen atoms on the propane backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphane derivatives.
Substitution: Halogenated derivatives of (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane].
Scientific Research Applications
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize metal complexes makes it valuable in the development of new catalytic systems.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and industrial catalysts, and the pathways involved often relate to redox reactions and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its use in stabilizing polymers.
Bis(diphenylphosphino)methane: A bidentate ligand used in coordination chemistry.
Uniqueness
(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane] is unique due to its specific structural features that allow for versatile coordination modes and its ability to stabilize a wide range of metal complexes. This makes it particularly valuable in the development of new catalytic systems and advanced materials.
Properties
CAS No. |
138459-85-5 |
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Molecular Formula |
C15H34P2 |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
1-di(propan-2-yl)phosphanylpropan-2-yl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C15H34P2/c1-11(2)16(12(3)4)10-15(9)17(13(5)6)14(7)8/h11-15H,10H2,1-9H3 |
InChI Key |
IXLJVVPZYSJTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CC(C)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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